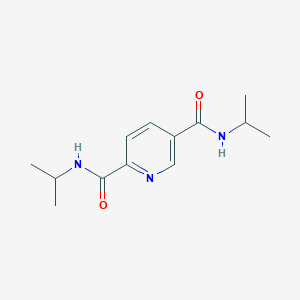
N-(6-methyl-2-pyridinyl)-2-(2,3,5-trimethylphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6-methyl-2-pyridinyl)-2-(2,3,5-trimethylphenoxy)acetamide, also known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key mediator in the B-cell receptor signaling pathway, which is critical for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies as a potential treatment for B-cell malignancies such as chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL).
Mécanisme D'action
BTK is a cytoplasmic tyrosine kinase that plays a critical role in B-cell receptor signaling. Upon activation of the B-cell receptor, BTK is recruited to the plasma membrane where it phosphorylates downstream targets, leading to activation of signaling pathways that promote cell survival and proliferation. N-(6-methyl-2-pyridinyl)-2-(2,3,5-trimethylphenoxy)acetamide binds to the ATP-binding site of BTK and inhibits its activity, thereby blocking downstream signaling and inducing cell death in B-cell malignancies.
Biochemical and Physiological Effects
N-(6-methyl-2-pyridinyl)-2-(2,3,5-trimethylphenoxy)acetamide has been shown to selectively inhibit BTK activity, with minimal effects on other kinases. This selectivity is important because it reduces the potential for off-target effects and toxicity. In addition, N-(6-methyl-2-pyridinyl)-2-(2,3,5-trimethylphenoxy)acetamide has been shown to penetrate the blood-brain barrier, which may be important for the treatment of B-cell malignancies that involve the central nervous system.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-(6-methyl-2-pyridinyl)-2-(2,3,5-trimethylphenoxy)acetamide is its potency and selectivity for BTK. This makes it a useful tool for studying the role of BTK in B-cell receptor signaling and the development of B-cell malignancies. However, one limitation of N-(6-methyl-2-pyridinyl)-2-(2,3,5-trimethylphenoxy)acetamide is its low solubility, which can make it difficult to work with in certain experimental systems.
Orientations Futures
There are several potential future directions for the development of N-(6-methyl-2-pyridinyl)-2-(2,3,5-trimethylphenoxy)acetamide as a therapeutic agent. One area of interest is the combination of N-(6-methyl-2-pyridinyl)-2-(2,3,5-trimethylphenoxy)acetamide with other agents that target the B-cell receptor signaling pathway, such as PI3K inhibitors or anti-CD20 antibodies. Another area of interest is the development of N-(6-methyl-2-pyridinyl)-2-(2,3,5-trimethylphenoxy)acetamide as a treatment for autoimmune diseases that involve B-cell activation, such as rheumatoid arthritis or lupus. Finally, further studies are needed to determine the optimal dosing and treatment regimens for N-(6-methyl-2-pyridinyl)-2-(2,3,5-trimethylphenoxy)acetamide in clinical trials.
Méthodes De Synthèse
The synthesis of N-(6-methyl-2-pyridinyl)-2-(2,3,5-trimethylphenoxy)acetamide involves several steps. The starting material is 2,3,5-trimethylphenol, which is converted to the corresponding 2,3,5-trimethylphenyl ether. The pyridine ring is then introduced by reacting the ether with 2-chloro-6-methylpyridine. The final step involves the introduction of the acetamide group by reacting the pyridine derivative with acetic anhydride in the presence of a base. The overall yield of the synthesis is around 30%.
Applications De Recherche Scientifique
N-(6-methyl-2-pyridinyl)-2-(2,3,5-trimethylphenoxy)acetamide has been extensively studied in preclinical models of B-cell malignancies. In vitro studies have demonstrated that N-(6-methyl-2-pyridinyl)-2-(2,3,5-trimethylphenoxy)acetamide inhibits BTK activity in a dose-dependent manner, leading to decreased cell viability and induction of apoptosis in B-cell lines. In vivo studies have shown that N-(6-methyl-2-pyridinyl)-2-(2,3,5-trimethylphenoxy)acetamide can inhibit tumor growth in xenograft models of CLL, MCL, and DLBCL.
Propriétés
IUPAC Name |
N-(6-methylpyridin-2-yl)-2-(2,3,5-trimethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-11-8-12(2)14(4)15(9-11)21-10-17(20)19-16-7-5-6-13(3)18-16/h5-9H,10H2,1-4H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMJHBMDGZDKNQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)COC2=CC(=CC(=C2C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-ethylphenyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B5757820.png)


![N'-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-N,N-diethylimidoformamide](/img/structure/B5757845.png)



![N-[4-(aminosulfonyl)phenyl]-3-(3-chlorophenyl)acrylamide](/img/structure/B5757877.png)



![3-fluoro-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5757928.png)
